methyl 3-(5-bromonicotinamido)benzoate
Description
Methyl 3-(5-bromonicotinamido)benzoate is a substituted benzoate ester featuring a 5-bromonicotinamide moiety at the 3-position of the benzene ring. This compound combines structural elements of nicotinamide derivatives and halogenated aromatic esters, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
methyl 3-[(5-bromopyridine-3-carbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O3/c1-20-14(19)9-3-2-4-12(6-9)17-13(18)10-5-11(15)8-16-7-10/h2-8H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHLOSZCQGLWCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CN=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(5-bromonicotinamido)benzoate typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .
This can be achieved through a series of reactions including nitration, reduction, and bromination .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The use of automated reactors and continuous flow systems can enhance the production efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(5-bromonicotinamido)benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(5-bromonicotinamido)benzoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 3-(5-bromonicotinamido)benzoate involves its interaction with specific molecular targets. The bromine atom and the nicotinamide group play crucial roles in its binding affinity and specificity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares methyl 3-(5-bromonicotinamido)benzoate with analogous benzoate esters and nicotinamide derivatives, focusing on synthesis, reactivity, and biological behavior.
Structural and Electronic Properties
Key Insights :
- The nicotinamide group may mimic NAD⁺ cofactors, suggesting utility in kinase or dehydrogenase inhibition, though direct evidence is absent in the provided sources.
Reactivity in Aminolysis and Hydrolysis
demonstrates that methyl benzoate undergoes aminolysis via a general-base-catalyzed neutral stepwise mechanism, with activation energy comparable to methyl formate but lower reactivity due to aromatic stabilization . Substituents like bromine or nicotinamide likely modulate this process:
- Electron-withdrawing groups (e.g., -Br) : Increase electrophilicity of the carbonyl carbon, accelerating nucleophilic attack.
- Bulkier substituents (e.g., nicotinamide) : May sterically hinder access to the ester group, slowing reaction kinetics.
Compared to methyl 3-amino-5-cyanobenzoate (), the target compound’s bromonicotinamido group could reduce solubility in polar solvents due to increased hydrophobicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
